Product packaging for 3-(4-Chlorophenyl)-2-cyanoacrylic acid(Cat. No.:CAS No. 20374-46-3)

3-(4-Chlorophenyl)-2-cyanoacrylic acid

Cat. No.: B125982
CAS No.: 20374-46-3
M. Wt: 207.61 g/mol
InChI Key: MXCRRKYUQNHWLJ-VMPITWQZSA-N
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Description

General Overview of α,β-Unsaturated Cyanoacrylic Acids in Chemical and Biological Research

α,β-Unsaturated cyanoacrylic acids are a class of organic compounds characterized by a carboxylic acid group and a cyano group attached to a carbon-carbon double bond. This structural arrangement confers a unique reactivity profile, making them valuable intermediates in organic synthesis and versatile scaffolds in medicinal chemistry. The electron-withdrawing nature of the cyano and carboxylic acid groups makes the β-carbon susceptible to nucleophilic attack, a property extensively utilized in the formation of new carbon-carbon and carbon-heteroatom bonds.

In the realm of biological research, these compounds have garnered attention for their diverse range of activities. Their ability to act as Michael acceptors allows them to covalently interact with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of enzyme activity. This reactivity is a cornerstone of their application in drug discovery and chemical biology.

Historical Context and Initial Academic Interest in 3-(4-Chlorophenyl)-2-cyanoacrylic Acid

The synthesis of α,β-unsaturated cyanoacrylic acids, including this compound, is most commonly achieved through the Knoevenagel condensation. This classic organic reaction, discovered by Emil Knoevenagel in the late 19th century, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as cyanoacetic acid, in the presence of a basic catalyst. caribjscitech.com The straightforward nature and high efficiency of this reaction have made a wide array of substituted cyanoacrylic acids readily accessible for study.

Initial academic interest in compounds like this compound arose from broader investigations into the biological effects of α,β-unsaturated carbonyl compounds. In the 1970s, research into mitochondrial metabolism identified certain α-cyano-β-aryl-acrylic acids as inhibitors of the mitochondrial pyruvate (B1213749) carrier (MPC). nih.govresearchgate.net This discovery marked a pivotal moment, shifting the focus towards understanding the structure-activity relationships of these compounds and their potential as tools to probe mitochondrial function. The introduction of a chlorine atom at the para-position of the phenyl ring, as in this compound, was a common strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and metabolic stability.

Contemporary Research Significance and Scope of Investigation for this compound

In recent years, the research significance of this compound and its derivatives has continued to expand, primarily driven by their potent inhibitory activity against the mitochondrial pyruvate carrier (MPC). tandfonline.comresearchgate.net The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. researchgate.net

Inhibition of the MPC by compounds such as this compound forces a metabolic shift towards glycolysis and lactate (B86563) production, even in the presence of oxygen (a phenomenon known as the Warburg effect in cancer cells). This ability to modulate cellular metabolism has positioned MPC inhibitors as promising therapeutic candidates for a range of conditions, including metabolic diseases, cancer, and neurodegenerative disorders. tandfonline.comresearchgate.net

Current investigations are focused on several key areas:

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the structure of this compound to develop more potent and selective MPC inhibitors. This includes altering the substituents on the phenyl ring, replacing the phenyl ring with other aromatic or heteroaromatic systems, and modifying the cyanoacrylic acid moiety. ucla.edu

Therapeutic Applications: The therapeutic potential of MPC inhibitors derived from or related to this compound is being actively explored. For instance, studies have investigated their use in treating conditions like hair loss, where metabolic reprogramming of hair follicle stem cells is thought to be beneficial. researchgate.netucla.edu

Chemical Probe Development: Due to its well-defined biological target, derivatives of this compound are being developed as chemical probes to further elucidate the role of the MPC in various physiological and pathological processes.

The versatility of this compound as a synthetic building block and a pharmacophore continues to drive its investigation in both academic and industrial research settings. caribjscitech.com

Below is a summary of the key properties of this compound:

PropertyValue
Chemical Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Appearance Crystalline solid
CAS Number 20374-46-3
Primary Synthesis Method Knoevenagel Condensation
Key Biological Target Mitochondrial Pyruvate Carrier (MPC)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO2 B125982 3-(4-Chlorophenyl)-2-cyanoacrylic acid CAS No. 20374-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCRRKYUQNHWLJ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20374-46-3
Record name (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid
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Synthetic Methodologies and Chemical Reactivity of 3 4 Chlorophenyl 2 Cyanoacrylic Acid

Established Synthetic Routes to 3-(4-Chlorophenyl)-2-cyanoacrylic Acid

The synthesis of this compound is predominantly achieved through two primary methodologies: the direct condensation of precursors via the Knoevenagel condensation and the hydrolysis of corresponding precursor esters.

Knoevenagel Condensation Approaches for Synthesis

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, serves as a direct and efficient route to this compound. This reaction involves the condensation of 4-chlorobenzaldehyde (B46862) with an active methylene (B1212753) compound, typically cyanoacetic acid, in the presence of a basic catalyst. scielo.br

A variety of catalytic systems have been successfully employed to facilitate the Knoevenagel condensation for the synthesis of cyanoacrylates. While many protocols focus on the synthesis of the corresponding esters, the direct synthesis of the acid has also been reported.

For the synthesis of related ethyl esters, catalysts such as piperidine, often in solvents like ethanol, have been traditionally used. researchgate.netjuniperpublishers.com More contemporary and greener approaches have utilized catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in conjunction with ionic liquids, or sodium ethoxide in ethanol, which can offer high yields and stereoselectivity. scielo.org.mxresearchgate.netresearchgate.net Solvent-free conditions have also been explored, for instance, using triphenylphosphine (B44618) as a catalyst, sometimes enhanced by microwave irradiation, which can lead to excellent yields and high (E)-stereoselectivity. organic-chemistry.org

A specific method for the direct synthesis of (E)-3-(4-chlorophenyl)-2-cyanoacrylic acid involves the use of potassium hydroxide (B78521) (KOH) as a catalyst. scielo.brscielo.br In this procedure, 4-chlorobenzaldehyde and cyanoacetic acid are reacted under microwave irradiation in water, leading to the desired product in good yields. scielo.br One reported protocol specifies an 85% yield for this transformation. scielo.br

Catalytic Systems for Knoevenagel Condensation
CatalystReactantsSolvent/ConditionsProductYield
Potassium Hydroxide (KOH)4-chlorobenzaldehyde, Cyanoacetic acidWater, Microwave irradiation(E)-3-(4-Chlorophenyl)-2-cyanoacrylic acid85%
PiperidineAryl aldehydes, Thiobarbituric acidEthanolCorresponding enoneNot specified
Sodium EthoxideSubstituted aldehydes, Ethyl cyanoacetate (B8463686)Ethanol, RefluxEthyl (E)-2-cyano-3-substituted aryl/alkyl acrylatesUp to 99%
TriphenylphosphineAldehydes, Ethyl cyanoacetate/MalononitrileSolvent-free, Microwave irradiation(E)-OlefinsExcellent

The Knoevenagel condensation for the synthesis of this compound and its esters is highly stereoselective, predominantly yielding the (E)-isomer. koreascience.kr This stereochemical outcome is a result of the thermodynamic stability of the (E)-isomer, where the sterically bulky 4-chlorophenyl group and the carboxylic acid or ester group are positioned on opposite sides of the carbon-carbon double bond, minimizing steric hindrance. The reaction is often so selective that the (E)-isomer is the only product isolated under many reaction conditions. organic-chemistry.org

Derivation from Precursor Esters via Hydrolysis

An alternative synthetic strategy involves the hydrolysis of precursor esters, such as ethyl or methyl 3-(4-chlorophenyl)-2-cyanoacrylate. These esters are readily synthesized via the Knoevenagel condensation of 4-chlorobenzaldehyde with the corresponding cyanoacetate ester. scielo.org.mx

The hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, typically employing an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide followed by acidification, is a common method. Acid-catalyzed hydrolysis, using a strong acid such as hydrochloric acid or sulfuric acid in an aqueous medium, can also be employed. This two-step approach, involving the synthesis and subsequent hydrolysis of the ester, provides an effective route to pure this compound.

Chemical Transformations and Functionalization

The chemical reactivity of this compound is dominated by the electrophilic nature of its α,β-unsaturated system.

Reactions Involving the α,β-Unsaturated Cyanoacrylate Moiety

The presence of two strong electron-withdrawing groups, the nitrile (-CN) and the carboxylic acid (-COOH), on the α-carbon of the double bond makes the β-carbon highly electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity is characteristic of Michael acceptors. libretexts.org

This inherent electrophilicity allows this compound to participate in a variety of chemical transformations. It is reactive towards both nucleophiles and electrophiles, making it a versatile building block in the synthesis of more complex molecules. wikipedia.org A key reaction is the conjugate or Michael addition, where nucleophiles add to the β-carbon of the double bond. libretexts.orglibretexts.org The extended conjugation in α,β-unsaturated carbonyls also makes them prone to polymerization. wikipedia.org The double bond can also undergo reduction (conjugate reduction) to yield the corresponding saturated cyanoacetic acid derivative. wikipedia.org

Modifications of the 4-Chlorophenyl Moiety

While the primary reactivity of this compound is often centered around the cyanoacrylic acid portion, the 4-chlorophenyl moiety offers opportunities for structural diversification. The chlorine atom, being a halogen, can be replaced through various cross-coupling reactions, although the electron-withdrawing nature of the cyanoacrylic acid group can influence the reactivity of the aryl halide.

Potential modifications of the 4-chlorophenyl group could be achieved through established palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, could theoretically be employed to react the aryl chloride with a variety of organoboron compounds. This would allow for the introduction of new alkyl, alkenyl, or aryl groups at the 4-position of the phenyl ring, leading to a diverse library of derivatives. The general scheme for such a reaction would involve a palladium catalyst, a suitable base, and a boronic acid or ester.

Similarly, the Buchwald-Hartwig amination, another cornerstone of modern organic synthesis, presents a viable route for the formation of carbon-nitrogen bonds. This reaction could facilitate the substitution of the chlorine atom with a wide range of primary and secondary amines, yielding 3-(4-aminophenyl)-2-cyanoacrylic acid derivatives. Such transformations are typically carried out in the presence of a palladium catalyst and a strong base. While direct literature on the application of these specific named reactions to this compound is not abundant, the synthesis of the analogous 3-(4-aminophenyl)-2-cyano-2-propenoic acid has been reported through the reaction of 4-aminobenzaldehyde (B1209532) with cyanoacetic acid, indicating that the amino-substituted derivative is a stable and accessible compound. ontosight.ai

Nucleophilic aromatic substitution (SNAr) could also be a potential pathway for modifying the 4-chlorophenyl ring, particularly with strong nucleophiles. The electron-withdrawing effect of the cyanoacrylic acid moiety would activate the aromatic ring towards such substitutions.

These synthetic strategies, summarized in the table below, highlight the potential for generating a wide range of analogs of this compound with diverse functionalities on the phenyl ring.

Reaction TypeReagentsPotential Product
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, Base3-(4-R-phenyl)-2-cyanoacrylic acid
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, Base3-(4-R¹R²N-phenyl)-2-cyanoacrylic acid
Nucleophilic Aromatic SubstitutionNu⁻3-(4-Nu-phenyl)-2-cyanoacrylic acid

This compound as a Synthetic Building Block

The inherent reactivity of the cyano and carboxylic acid functional groups, coupled with the activated double bond, makes this compound an exceptionally useful building block for the synthesis of a variety of organic molecules, most notably heterocyclic compounds.

Synthesis of Heterocyclic Scaffolds (e.g., Pyrimidines, Pyrazoles)

The construction of heterocyclic rings is a cornerstone of medicinal chemistry, and this compound serves as a valuable starting material for this purpose.

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from this compound through condensation reactions with amidines, such as guanidine (B92328). The reaction likely proceeds through an initial Michael addition of the guanidine to the activated double bond, followed by an intramolecular cyclization and dehydration to afford the corresponding 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. This approach provides a straightforward entry into the pyrimidine ring system, a scaffold present in numerous biologically active molecules.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives can be achieved by reacting this compound or its derivatives with hydrazine (B178648) and its substituted analogs. The reaction involves the addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and elimination of water to form the pyrazole ring. For instance, the reaction with phenylhydrazine (B124118) would be expected to yield 1-phenyl-5-(4-chlorophenyl)-3-amino-1H-pyrazole-4-carboxylic acid. The specific reaction conditions can influence the final product, as demonstrated in the reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole (B1245906) with phenylhydrazine hydrochloride, which can lead to both indolization and phenylpyrazolation products. nih.govscispace.com

The versatility of this compound in heterocyclic synthesis is further exemplified by its potential to form other ring systems. For example, its reaction with hydroxylamine (B1172632) could lead to the formation of isoxazole (B147169) derivatives.

Utility in the Construction of Advanced Organic Molecules

Beyond the synthesis of fundamental heterocyclic systems, this compound is a precursor to more complex and advanced organic molecules with applications in materials science and medicinal chemistry.

For instance, the cyano-substituted pyridine (B92270) core, which can be derived from precursors similar to this compound, is a key component in materials developed for organic photovoltaic devices. rsc.org These molecules act as exciton (B1674681) blockers, and their electronic properties are finely tuned by the substituents on the pyridine ring. The synthesis of 3-cyano-2-oxa-pyridines, which have shown a range of pharmacological activities, can be achieved through the condensation of chalcones with ethyl cyanoacetate, a reaction that highlights the utility of the cyano-activated methylene group, a feature also present in the synthetic precursors to this compound. ekb.eg

Furthermore, the reactive nature of this compound makes it an ideal candidate for multicomponent reactions, which allow for the rapid assembly of complex molecular architectures in a single step. By combining this building block with other reactants, it is possible to construct intricate polycyclic and stereochemically rich molecules that would be challenging to synthesize through traditional linear approaches.

Biological Activities and Pharmacological Investigations of 3 4 Chlorophenyl 2 Cyanoacrylic Acid

Evaluation of Antimicrobial Properties

The antimicrobial capacity of cyanoacrylic acid derivatives has been a subject of scientific inquiry, revealing a spectrum of activity against various pathogens.

In Vitro and In Vivo Antimicrobial Spectrum

While specific in vitro and in vivo antimicrobial data for 3-(4-Chlorophenyl)-2-cyanoacrylic acid is not extensively documented in publicly available research, studies on its close structural analog, ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, have demonstrated inhibitory effects against several standard bacterial strains. In laboratory settings, this ethyl ester has shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Furthermore, the broader class of cyanoacrylates has been investigated for its antimicrobial properties. For instance, prepolymer allyl 2-cyanoacrylate (PAC) is effective against a range of both Gram-positive and Gram-negative bacteria. The polymerization process of cyanoacrylates, such as ethyl-cyanoacrylate (EC) and N-butyl-cyanoacrylate (BC), appears to enhance their antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. Some formulations have also shown efficacy against the yeast Candida albicans. Additionally, certain 2-cyanoacrylate derivatives containing phosphonyl moieties have exhibited antifungal and antiviral activities, including against the Tobacco Mosaic Virus (TMV).

A summary of the antimicrobial activities of related cyanoacrylate compounds is presented in the table below.

Compound/ClassTested MicroorganismsObserved Effect
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylateStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaInhibitory effects
Prepolymer allyl 2-cyanoacrylate (PAC)Gram-positive and Gram-negative bacteriaEffective against most tested strains
Ethyl-cyanoacrylate (EC) & N-butyl-cyanoacrylate (BC)Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coliEnhanced antibacterial effect upon polymerization
2-Cyanoacrylate derivatives with phosphonyl moietiesVarious fungi, Tobacco Mosaic Virus (TMV)Antifungal and antiviral activity

Postulated Mechanisms of Antimicrobial Efficacy

The proposed mechanism behind the antimicrobial action of compounds like ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is attributed to their ability to form strong covalent bonds with various cellular components. This interaction is thought to disrupt essential biological processes by inhibiting key enzymes, ultimately leading to the cessation of microbial growth. For the broader class of cyanoacrylates, it has been suggested that electrostatic interactions between the cyanoacrylate monomers and the carbohydrate capsules of bacteria, particularly Gram-positive bacteria, may contribute to their bactericidal activity. The polymerization of these compounds is also believed to be a crucial factor in their antimicrobial efficacy.

Anticancer and Antiproliferative Research

The potential of this compound and its analogs as anticancer agents has been explored through various research avenues, focusing on their effects on cancer cell growth, the molecular pathways they influence, and their ability to induce programmed cell death.

Inhibitory Effects on Cancer Cell Proliferation (e.g., PC3, A431, A-549, MCF-7 cell lines)

Dichlorophenylacrylonitriles, which share the key chlorophenyl and cyano-acrylo features, have demonstrated significant growth inhibition against a panel of cancer cell lines. For instance, certain analogs have shown sub-micromolar potency against cell lines such as HT29 (colon), U87 and SJ-G2 (glioblastoma), A2780 (ovarian), H460 (lung, a relevant model for A-549), A431 (skin), Du145 (prostate), and MCF-7 (breast). medchemexpress.com One particular derivative, (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide, exhibited potent activity in the nanomolar range against a panel of drug-resistant breast carcinoma cell lines, including MCF-7. medchemexpress.com

The table below summarizes the antiproliferative activity of a related dichlorophenylacrylonitrile analog against various cancer cell lines.

Cancer Cell LineCancer TypeGrowth Inhibition (GI50)
HT29ColonSub-micromolar
U87, SJ-G2GlioblastomaSub-micromolar
A2780OvarianSub-micromolar
H460LungSub-micromolar
A431SkinSub-micromolar
Du145ProstateSub-micromolar
MCF-7BreastSub-micromolar

Modulation of Oncogenic Pathways and Molecular Targets (e.g., Monocarboxylate Transporter 1 inhibition for related analogs)

A significant area of research for α-cyano-cinnamic acid derivatives, the broader class to which this compound belongs, is their role as inhibitors of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. medchemexpress.comnih.gov These transporters are crucial for cancer cell metabolism, as they facilitate the transport of lactate (B86563), a byproduct of the high glycolytic rate observed in many tumors (the Warburg effect). medchemexpress.com By inhibiting MCTs, these compounds can disrupt the pH balance within cancer cells, leading to cellular stress and death. medchemexpress.com

The inhibition of MCT1 and MCT4 is considered a promising strategy for treating solid tumors that are resistant to conventional therapies. nih.gov While direct evidence for this compound as an MCT inhibitor is not specified, its structural similarity to known MCT inhibitors like α-cyano-4-hydroxycinnamic acid (CHC) strongly suggests it may act through a similar mechanism. medchemexpress.comnih.gov

Induction of Apoptosis and Cell Cycle Perturbations

Research on compounds related to this compound indicates that they can induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.

For example, studies on other antiproliferative agents have shown that they can cause cell cycle arrest in the G0/G1 or G2/M phases in cancer cell lines such as A549 and MCF-7. researchgate.netnih.gov This arrest prevents the cancer cells from dividing and proliferating. The induction of apoptosis is a key mechanism of many anticancer drugs, and related compounds have been shown to trigger this process in various cancer cells, including prostate and breast cancer cell lines. researchgate.netnih.gov This is often achieved by modulating the expression of key proteins involved in the apoptotic cascade. researchgate.net While the specific effects of this compound on apoptosis and the cell cycle have not been detailed, the activities of its analogs suggest that these are likely mechanisms contributing to its potential anticancer properties.

Larvicidal Activity Studies (e.g., against Aedes aegypti)

The control of mosquito populations, particularly Aedes aegypti, the primary vector for diseases such as dengue fever, Zika virus, and chikungunya, is a critical global health objective. One of the key strategies in mosquito abatement is the use of larvicides to eliminate the insects at their most vulnerable stage. While a wide range of natural and synthetic compounds have been evaluated for their efficacy against Aedes aegypti larvae, a review of the available scientific literature reveals a lack of specific studies on the larvicidal activity of this compound against this mosquito species.

Research in this area has extensively covered other chemical classes. For instance, studies have demonstrated the larvicidal potential of various plant extracts, essential oils, and other synthetic molecules. nih.govresearchgate.netusda.govusda.gov However, specific data from controlled laboratory bioassays detailing the lethal concentrations (e.g., LC50) of this compound against Aedes aegypti larvae are not present in the reviewed literature. This indicates a gap in the current research landscape and highlights a potential avenue for future investigation to determine if this compound possesses any activity against this significant disease vector.

Other Emerging Biological Activities and Therapeutic Prospects

While direct evidence for larvicidal action is wanting, the broader class of 2-cyanoacrylates, to which this compound belongs, has been the subject of various pharmacological studies, revealing a spectrum of other biological activities. These investigations suggest potential therapeutic applications for compounds with this chemical scaffold.

Research into derivatives of 2-cyanoacrylate has pointed towards promising antimicrobial and antifungal properties. For example, the closely related compound, ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, has demonstrated inhibitory effects against several standard bacterial strains in in-vitro studies. This suggests a potential for developing new antimicrobial agents based on this molecular structure.

The antimicrobial activity of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is summarized in the table below:

Bacterial StrainActivity
Staphylococcus aureusInhibitory effects observed
Escherichia coliInhibitory effects observed
Pseudomonas aeruginosaInhibitory effects observed

Furthermore, other research has explored the fungicidal capabilities of different 2-cyanoacrylate derivatives. Studies have shown that certain compounds within this class exhibit notable activity against various fungal pathogens. For instance, some novel 2-cyanoacrylate derivatives containing phosphonyl moieties have displayed promising antifungal activity against Fusarium graminearum, Corticium mandshurica, and Fusarium oxysporum. nih.gov Additionally, other synthesized nicotinonitrile derivatives bearing a 4-(4-chlorophenyl) group have been screened for their antibacterial activity. nih.gov

These findings collectively underscore the potential of the 2-cyanoacrylate framework as a source of new therapeutic agents. The observed antimicrobial and antifungal activities of related compounds suggest that this compound itself, or its derivatives, could warrant further investigation for these properties.

Mechanistic Elucidation of 3 4 Chlorophenyl 2 Cyanoacrylic Acid S Biological Action

Investigations into Covalent Interactions with Biological Macromolecules

The structure of 3-(4-Chlorophenyl)-2-cyanoacrylic acid features a 2-cyanoacrylamide moiety, which is a known Michael acceptor. This chemical feature suggests a high potential for forming covalent adducts with biological macromolecules, particularly proteins. Michael acceptors are electrophilic compounds that can react with nucleophiles, such as the thiol group of cysteine residues in proteins. This irreversible or reversible covalent bonding can alter the protein's structure and function, leading to a biological response.

While direct evidence of this compound forming covalent adducts is not available, the reactivity of the 2-cyanoacrylamide scaffold is well-established. For instance, other compounds containing this moiety have been designed as covalent inhibitors that target specific cysteine residues in enzymes. This covalent interaction is a key aspect of their mechanism of action.

Enzyme Inhibition Profiles

Direct studies on the enzyme inhibition profile of this compound are lacking. However, based on the activities of analogous compounds, it is plausible that it could act as an inhibitor of various enzymes. For example, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1) and mitochondrial pyruvate (B1213749) carrier (MPC). Inhibition of these enzymes can have significant effects on cellular signaling and metabolism.

The potential for enzyme inhibition is closely linked to the compound's ability to form covalent bonds, as described in the previous section. The specificity of inhibition would depend on the accessibility and reactivity of nucleophilic residues within the active sites of different enzymes.

Disruption of Essential Cellular Processes

Given the potential for covalent modification of proteins and enzyme inhibition, this compound could disrupt various essential cellular processes. For instance, inhibition of the mitochondrial pyruvate carrier by related compounds has been shown to alter cellular metabolism, leading to an increase in lactate (B86563) production. This metabolic shift can influence cell fate and function, such as promoting the activation of hair follicle stem cells.

Furthermore, compounds with structural similarities, such as those containing a chlorophenyl group, have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cell lines. These effects are often mediated by the compound's interaction with key regulatory proteins of the cell cycle and apoptotic pathways. However, it is important to note that these are activities of related, but distinct, molecules.

Identification of Specific Molecular Targets and Signaling Pathways

Specific molecular targets for this compound have not been definitively identified. However, based on the known targets of similar compounds, several signaling pathways could be potentially modulated. These include pro-inflammatory and cell survival pathways such as:

Nuclear Factor-kappa B (NF-κB) signaling: A key regulator of inflammation and cell survival.

Mitogen-Activated Protein Kinase (MAPK) signaling: Involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.

Phosphatidylinositol 3-kinase (PI3K)/Akt signaling: A critical pathway for cell growth, survival, and metabolism.

A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has been demonstrated to exert anti-inflammatory effects by suppressing these very pathways. This suggests that this compound might possess similar modulatory activities, though direct experimental verification is required.

Structure Activity Relationship Sar Studies and Rational Drug Design for 3 4 Chlorophenyl 2 Cyanoacrylic Acid Analogs

Influence of Structural Modifications on Biological Potency and Selectivity

One area of significant interest has been the investigation of these compounds as tyrosinase inhibitors, which are relevant for conditions involving hyperpigmentation. nih.gov Studies on a series of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have demonstrated that the nature and position of substituents on the phenyl ring play a crucial role in their inhibitory activity. For instance, the presence of hydroxyl groups on the phenyl ring can significantly enhance tyrosinase inhibition.

The core scaffold of 3-(4-chlorophenyl)-2-cyanoacrylic acid has also been incorporated into more complex heterocyclic systems, leading to compounds with a range of biological activities. For example, pyrazole (B372694) derivatives incorporating a 3-(4-chlorophenyl) moiety have been synthesized and evaluated for their antifungal and antitubercular activities. nih.gov These studies suggest that the 4-chlorophenyl group can be a key pharmacophoric feature for these biological effects.

Furthermore, the cyanoacrylamide moiety itself is a critical component of the molecule's activity. This group can act as a Michael acceptor, enabling the compound to form covalent bonds with its biological targets. This has been explored in the design of reversible covalent inhibitors, such as those targeting transforming growth factor beta-activated kinase 1 (TAK1), a protein involved in inflammatory signaling pathways. The reactivity of the cyanoacrylamide group can be fine-tuned by modifying the substituents on the phenyl ring.

The following table summarizes the influence of various structural modifications on the biological activity of this compound analogs and related compounds.

Structural Modification Effect on Biological Activity Example Compound/Class Biological Target/Activity
Substitution on the Phenyl Ring Introduction of hydroxyl groups can increase potency.(E)-2-cyano-3-(hydroxyphenyl)acrylamidesTyrosinase Inhibition nih.gov
Modification of the Acrylic Acid Moiety Conversion to an amide can lead to potent biological activity.(E)-2-cyano-3-phenylacrylamidesTyrosinase Inhibition nih.gov
Incorporation into Heterocyclic Systems Can lead to novel biological activities.3-(4-chlorophenyl)-4-substituted pyrazolesAntifungal, Antitubercular nih.gov
Modification of the Cyano Group Essential for covalent modification of target proteins.2-cyanoacrylamide derivativesTAK1 Inhibition

Design Strategies for Novel this compound Derivatives

The rational design of novel this compound derivatives is guided by the principles of SAR and aims to optimize the compound's therapeutic properties. A key strategy involves the strategic modification of the lead compound to enhance its interaction with the biological target, improve its pharmacokinetic profile, and minimize off-target effects.

One common design strategy is bioisosteric replacement , where a functional group is replaced with another group that has similar physical or chemical properties. For example, the carboxylic acid group of this compound could be replaced with other acidic moieties, such as a tetrazole, to potentially improve oral bioavailability or metabolic stability. Similarly, the chlorine atom on the phenyl ring could be replaced with other halogens or small lipophilic groups to explore the impact on binding affinity and selectivity.

Another important strategy is scaffold hopping , where the core structure of the molecule is replaced with a different scaffold while maintaining the key pharmacophoric elements. This approach can lead to the discovery of novel chemical series with improved properties. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic rings to explore new interactions with the target protein.

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of the target protein to guide the design of new inhibitors. If the crystal structure of the target protein in complex with a ligand is available, medicinal chemists can design new analogs that make more favorable interactions with the binding site. This can involve adding functional groups that form hydrogen bonds, salt bridges, or hydrophobic interactions with specific amino acid residues in the target protein.

Finally, the concept of reversible covalent inhibition is a particularly relevant design strategy for compounds containing a cyanoacrylamide moiety. By fine-tuning the electrophilicity of the Michael acceptor, it is possible to design inhibitors that form a covalent bond with the target protein but can also dissociate, leading to a more favorable safety profile compared to irreversible inhibitors.

Computational Approaches in SAR Elucidation

Computational chemistry plays an increasingly important role in modern drug discovery and is a valuable tool for elucidating the structure-activity relationships of this compound analogs. These methods can provide insights into how these molecules interact with their biological targets at the atomic level and can be used to predict the activity of virtual compounds before they are synthesized.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Docking studies can be used to understand the binding mode of this compound analogs in the active site of their target protein and to identify key interactions that are important for binding. For example, docking simulations of (E)-2-cyano-3-(substituted phenyl)acrylamide analogs into the active site of tyrosinase have shown that these molecules can bind directly to the active site and that their binding affinity may be higher than that of the well-known inhibitor, kojic acid. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized analogs and to identify the structural features that are most important for activity.

Pharmacophore modeling is another computational approach that can be used to identify the three-dimensional arrangement of functional groups that are essential for biological activity. A pharmacophore model can be used to search virtual libraries of compounds to identify new molecules that are likely to be active.

By integrating these computational approaches with traditional medicinal chemistry techniques, researchers can accelerate the drug discovery process and design more potent and selective this compound analogs with improved therapeutic potential.

Computational Chemistry and Molecular Modeling of 3 4 Chlorophenyl 2 Cyanoacrylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 3-(4-chlorophenyl)-2-cyanoacrylic acid and related structures. ijcce.ac.irdntb.gov.uaresearchgate.net DFT methods are used to investigate the electronic structure, optimized geometry, and vibrational frequencies of the molecule. ijcce.ac.irdntb.gov.ua These calculations are crucial for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) analysis is a key component of quantum chemical calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and greater polarizability, indicating that the molecule is more likely to engage in chemical reactions. nih.gov This analysis helps to understand the charge transfer that can occur within the molecule. dntb.gov.ua The HOMO and LUMO energies are directly related to the ionization potential and electron affinity of the molecule, respectively. nih.gov

Table 1: Representative Frontier Molecular Orbital Data

Compound Analogue HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index, Ionization Potential)

Global reactivity descriptors provide a quantitative measure of a molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, include electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character). nih.gov Analysis of these descriptors for related compounds has shown that molecules with a smaller energy gap are generally less stable and softer, indicating a greater capacity for electronic exchange. ijcce.ac.ir

Table 2: Calculated Global Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the resistance to charge transfer.

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the propensity of a species to accept electrons. |

This table outlines the key global reactivity descriptors and their significance in computational chemistry.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound derivatives, docking simulations are employed to investigate their potential as inhibitors of various biological targets. nih.govnih.gov These simulations help to identify the key amino acid residues involved in the binding interactions and to understand the binding mode of the ligand within the active site of a protein. researchgate.netresearchgate.net The results of docking studies are often expressed as a docking score, which estimates the binding affinity, with lower scores generally indicating a more favorable interaction. biointerfaceresearch.com

In Silico Screening and Virtual Drug Discovery Leveraging this compound Scaffolds

The this compound scaffold is a valuable starting point for in silico screening and virtual drug discovery. frontiersin.org Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential drug candidates. nih.govresearchgate.net By leveraging the structural features of this compound, researchers can design and screen virtual libraries of related compounds to discover novel inhibitors for various enzymes and receptors. frontiersin.orgnih.gov This approach accelerates the drug discovery process by prioritizing compounds for synthesis and biological evaluation. nih.gov

Advanced Analytical Applications of 3 4 Chlorophenyl 2 Cyanoacrylic Acid

Spectroscopic and Chromatographic Characterization Methods (e.g., NMR, FTIR, UV-Vis, GC-MS, HPLC)

The characterization of 3-(4-chlorophenyl)-2-cyanoacrylic acid is essential for confirming its structure and purity. Standard analytical techniques are employed for this purpose.

HPLC (High-Performance Liquid Chromatography): HPLC is a primary method used to assess the purity of this compound. Commercial sources often specify a purity of ≥95.0% as determined by HPLC, confirming its utility for quality control. sigmaaldrich.com

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum is a critical characteristic for a MALDI matrix, as it must absorb light efficiently at the wavelength of the laser used (typically 337 nm for nitrogen lasers). nih.gov this compound has an absorption maximum close to this wavelength, which is a key factor in its strong performance. nih.gov In contrast, related compounds like α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) also show strong absorption near the 345 nm wavelength of Nd:YLF lasers. mdpi.com

NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation. While direct spectral data for the acid is not readily available in the provided search results, data for its ethyl ester, (E)-ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, is. The ¹H-NMR and ¹³C-NMR spectra for this closely related derivative help confirm the core chemical structure. rsc.org

FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches), the nitrile (C≡N stretch), the alkene (C=C stretch), and the chloro-substituted benzene (B151609) ring. However, specific spectra were not found in the search results.

GC-MS (Gas Chromatography-Mass Spectrometry): Direct analysis of this compound by GC-MS is generally not feasible without derivatization due to its low volatility and acidic nature. This technique is better suited for more volatile and thermally stable compounds. nih.gov

Analytical TechniqueApplication for this compound
HPLC Purity assessment and quality control. sigmaaldrich.com
UV-Vis Confirms absorption at MALDI laser wavelengths (e.g., 337 nm). nih.gov
NMR Structural elucidation (data available for ethyl ester derivative). rsc.org
FTIR Identification of functional groups (data not specifically found).
GC-MS Generally unsuitable without derivatization due to low volatility. nih.gov

Applications in Materials Science and Functional Materials

Integration in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a class of low-cost, efficient photovoltaic devices. The core principle of a DSSC involves a sensitizer (B1316253) dye that absorbs light, leading to electron excitation and injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The compound 3-(4-Chlorophenyl)-2-cyanoacrylic acid is not used as the primary light-absorbing dye itself but as a crucial structural motif incorporated into more complex organic sensitizer dyes.

In the design of sophisticated organic dyes for DSSCs, this compound functions as a quintessential electron-accepting and anchoring group. epfl.ch The effectiveness of a DSSC is highly dependent on the efficient transfer of excited electrons from the dye molecule to the semiconductor's conduction band and the stable attachment of the dye to the semiconductor surface. nih.gov

The cyanoacrylic acid portion of the molecule is responsible for these two critical functions:

Anchoring Group : The carboxylic acid (-COOH) group readily binds to the surface of the TiO2 photoanode. researchgate.net This strong adsorption is essential for creating a stable interface for electron transfer. nih.gov

Electron Acceptor : The cyano group (-CN) is a potent electron-withdrawing group. nih.gov When integrated into a larger donor-π-bridge-acceptor (D-π-A) dye structure, this moiety acts as the electron acceptor. Upon light absorption by the donor part of the dye, the excited electron is pulled toward the cyanoacrylic acid group, facilitating its injection into the TiO2 semiconductor. epfl.ch Theoretical studies confirm that electron density shifts significantly from the donor to the acceptor/anchoring group through the π-spacer in such dye architectures. nih.gov

The incorporation of the cyanoacrylic acid anchor is a proven strategy for creating high-performance organic sensitizers. Organic dyes featuring this group are noted for their high molar extinction coefficients. epfl.ch The use of dual electron acceptors/anchoring groups can lead to improved current efficiency and higher photovoltage due to the increased amount of sensitizer that can be absorbed on the semiconductor surface. nih.gov

For example, a series of metal-free organic dyes based on a triphenylamine (B166846) donor and a tetrathienoacene π-bridge utilized a cyanoacrylic acid as the acceptor and anchoring group. One dye from this series, when optimized with an additional thiophene (B33073) spacer, achieved a notable power conversion efficiency (PCE) of 10.1%. epfl.ch The detailed performance metrics for this high-performing dye (dye 3 in the study) are presented below.

Table 1: Photovoltaic Performance of a DSSC Using a Dye with a Cyanoacrylic Acid Anchor Data obtained using an I⁻/I₃⁻ redox shuttle.

SensitizerVOC (V)JSC (mA/cm²)FF (%)PCE (%)Source
Dye 3 (TPA-TTAR-T-A)0.83316.570.010.1 epfl.ch

VOC: Open-circuit voltage; JSC: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

In another study, a sensitizer (SM4) incorporating a dimalononitrile unit and a thiazolidine-5-one core with a cyanoacetic acid anchor achieved a power conversion efficiency of 6.09%. nih.gov This performance highlights the effectiveness of strong electron-withdrawing groups combined with the anchoring function of the carboxylic acid. nih.gov

Table 2: Performance of SM4 Sensitizer in a DSSC

SensitizerVOC (V)JSC (mA/cm²)PCE (%)Source
SM40.62414.136.09 nih.gov

The addition of co-adsorbents like chenodeoxycholic acid (CDCA) can further improve the efficiency of DSSCs using dyes with cyanoacrylic acid anchors by preventing dye aggregation, leading to an increase in PCE. For instance, one device's efficiency was enhanced from 4.22% to 5.47% upon the addition of CDCA. rsc.org

Exploration in Other Advanced Materials Systems

While the primary application of this compound in materials science is clearly within the domain of DSSCs, its inherent properties suggest potential in other areas of organic electronics and material composites. The compound is listed in catalogues for materials such as those used in OLEDs, nanomaterials, and other electronic materials, indicating its availability for broader research and development. arctomsci.com As a compound useful in organic synthesis, it has the potential to serve as a building block for various functional materials where its electronic and structural characteristics can be exploited. chemicalbook.com However, detailed research findings on its integration and performance in systems other than solar cells are not extensively documented in current literature.

Future Perspectives and Research Trajectories for 3 4 Chlorophenyl 2 Cyanoacrylic Acid

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of 3-(4-Chlorophenyl)-2-cyanoacrylic acid often involves the Knoevenagel condensation, a reliable but sometimes environmentally taxing method. Future research must prioritize the development of green and sustainable synthetic protocols. This involves a shift towards methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

One promising approach is the optimization of microwave-assisted organic synthesis (MAOS). Research on related compounds has demonstrated that microwave irradiation can significantly reduce reaction times and improve yields in Knoevenagel condensations scielo.br. For instance, the reaction of aldehydes with cyanoacetic acid can be efficiently carried out using a microwave reactor, often with minimal catalyst use scielo.br. Future studies should systematically investigate various catalysts and solvent conditions for the synthesis of this compound under microwave irradiation.

Another key area is the exploration of solvent-free or aqueous-based reaction systems. The use of water as a solvent or conducting reactions under neat conditions aligns with the principles of green chemistry. Researchers could explore the efficacy of various basic catalysts, such as potassium hydroxide (B78521), in aqueous media to facilitate the condensation between 4-chlorobenzaldehyde (B46862) and cyanoacetic acid scielo.br.

Below is a table summarizing potential green synthesis optimization parameters based on established methodologies for similar compounds.

ParameterConventional MethodPotential Green AlternativeRationale
Heating Conventional oil bathMicrowave IrradiationReduced reaction time, energy efficiency scielo.br.
Catalyst Piperidine, organic basesBasic catalysts (e.g., KOH)Can be effective in small amounts scielo.br.
Solvent Organic solvents (e.g., Benzene)Water, Ethanol, or solvent-freeReduces volatile organic compound (VOC) emissions scielo.br.
Reaction Time Several hoursMinutes to < 1 hourIncreased process efficiency scielo.br.

By focusing on these green alternatives, the synthesis of this compound and its derivatives can become more economically viable and environmentally responsible, facilitating broader research and application.

Deeper Pharmacological Characterization and In Vivo Efficacy Studies

While the core structure of this compound is present in molecules with documented biological activity, its own pharmacological profile remains largely uncharted. A critical future direction is the comprehensive characterization of its effects, followed by rigorous in vivo efficacy studies.

Initial research on structurally related 2-phenylacrylonitriles has shown promising and selective cytotoxic activity against breast cancer cell lines while sparing normal cells nih.gov. This suggests that this compound should be systematically screened against a panel of cancer cell lines to determine its potential as an anticancer agent.

Furthermore, derivatives of 2-cyanoacrylates have been investigated for herbicidal activity researchgate.net. This opens an entirely different avenue for pharmacological investigation. In vivo studies in this context would involve applying the compound to target weed species to assess its efficacy in a whole-plant system, determining its selectivity, and understanding its environmental persistence.

Identification of Novel Biological Targets and Therapeutic Applications

A pivotal aspect of future research will be the identification and validation of specific molecular targets through which this compound exerts its biological effects. Target deconvolution is key to understanding its mechanism of action and predicting potential therapeutic applications and side effects.

Based on studies of analogous compounds, several potential targets can be hypothesized:

Aryl Hydrocarbon Receptor (AhR): A series of 2-phenylacrylonitriles has been developed to target AhR, which is considered a potential therapeutic target for breast cancer nih.gov. Investigating the binding affinity and modulatory effect of this compound on AhR could unveil its potential in oncology.

Matrix Metalloproteinase-2 (MMP-2): A related triazole derivative containing the 2-(4-chlorophenyl) moiety has been studied for its interaction with the MMP-2 receptor, an enzyme often implicated in cancer metastasis nih.gov. Molecular docking studies suggest that the triazole scaffold plays a role in hydrogen bonding within the receptor's active site nih.gov. It would be valuable to determine if this compound itself can inhibit MMPs.

Photosynthetic Electron Transport Chain: In the context of herbicidal activity, related 2-cyanoacrylates are known to inhibit the Hill reaction, a crucial part of photosynthetic electron transport researchgate.net. Biochemical assays using isolated chloroplasts could confirm if this is the mechanism of action for this compound.

Mitochondrial Pyruvate (B1213749) Carrier (MPC): A patent for compounds aimed at promoting hair growth identifies inhibitors of the mitochondrial pyruvate carrier (MPC) as active agents google.com. Given the structural similarities, exploring whether this compound or its derivatives can inhibit MPC could open a novel and unexpected therapeutic application in dermatology google.com.

The following table summarizes these potential biological targets and the corresponding therapeutic or commercial applications.

Potential Biological TargetAssociated ApplicationRationale from Related Compounds
Aryl Hydrocarbon Receptor (AhR)Oncology (e.g., Breast Cancer)2-phenylacrylonitriles show selective activity against cancer cells via AhR nih.gov.
Matrix Metalloproteinase-2 (MMP-2)Oncology (Anti-metastasis)A triazole derivative showed interaction with the MMP-2 receptor in docking studies nih.gov.
Photosynthetic Electron TransportAgriculture (Herbicide)2-cyanoacrylate derivatives are known to inhibit the Hill reaction in chloroplasts researchgate.net.
Mitochondrial Pyruvate Carrier (MPC)Dermatology (Hair Growth)Structurally related compounds are patented as MPC inhibitors for treating alopecia google.com.

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. For this compound, advanced computational design can guide the synthesis of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique. By building mathematical models that correlate structural features of a series of compounds with their biological activity, QSAR can predict the activity of novel, unsynthesized molecules nih.govfrontiersin.org. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to related compounds researchgate.netfrontiersin.org. These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity researchgate.net. Such an approach could be used to design more potent herbicidal or anticancer derivatives of this compound.

Molecular docking simulations can provide insights into how these molecules bind to their biological targets nih.govfrontiersin.org. By predicting the binding pose and energy of a ligand within the active site of a receptor like AhR or MMP-2, researchers can prioritize the synthesis of compounds that are most likely to be active.

Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic picture of the binding interactions than static docking alone frontiersin.org. These computational tools, when used in a synergistic loop with chemical synthesis and biological testing, can dramatically streamline the process of developing optimized lead compounds.

Expanding Applications in Analytical Chemistry and Materials Science

Beyond pharmacology, the unique chemical structure of this compound suggests potential applications in other scientific fields, notably analytical chemistry and materials science.

In analytical chemistry, the compound is a derivative of α-cyanocinnamic acid, a class of molecules widely used as matrices in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) chemicalbook.comchemicalbook.com. These matrices are crucial for the analysis of biomolecules like peptides and nucleic acids, as they co-crystallize with the analyte and absorb laser energy, facilitating soft ionization chemicalbook.comchemicalbook.commolaid.com. Future research should evaluate the performance of this compound as a MALDI matrix, potentially for specific classes of analytes where existing matrices are suboptimal. Its chlorine substitution could subtly alter its photophysical properties, crystal structure, and acidity, potentially offering advantages in specific MALDI-IMS applications molaid.com.

In materials science, the cyanoacrylate group is the basis for well-known "super glue" adhesives. Research into biomimetic adhesives for medical applications has explored modifying polymers with cyanoacrylate groups to create materials that can bond effectively in wet environments, such as for repairing living tissues and bones researchgate.net. The monomer this compound could serve as a valuable building block in this area. It could be polymerized or co-polymerized to create novel materials with tailored adhesive properties, biocompatibility, and degradability. The chlorophenyl group would impart hydrophobicity and aromaticity, which could be exploited to modulate the material's bulk properties.

Translational Research and Pre-clinical Development Considerations

For any promising compound, the ultimate goal is translation from the laboratory to real-world application. This requires a strategic approach to pre-clinical development. For this compound, this pathway would involve several key considerations.

First, a robust and scalable green synthesis route, as discussed in section 9.1, must be established to ensure a reliable and cost-effective supply of the compound for extensive testing.

Second, after identifying a primary therapeutic indication (e.g., a specific cancer type), lead optimization using the computational methods outlined in section 9.4 will be necessary to generate a derivative with the best possible efficacy and safety profile.

Third, this lead candidate must undergo formal pre-clinical evaluation. This includes comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies in animal models to satisfy regulatory requirements. Formulation studies will also be critical, developing a stable preparation that can be effectively administered. Depending on the application, this could involve formulating the compound into oral tablets, intravenous solutions, or topical creams using appropriate pharmaceutically acceptable carriers like celluloses, starches, or polyols google.com.

Finally, a strong intellectual property position, typically through patenting novel derivatives and their applications, is essential to attract the investment needed to fund costly clinical trials and bring a new therapeutic or product to market. The journey from the current state of knowledge to a clinically approved drug or a commercialized material is challenging, but the diverse potential of this compound makes it a compelling candidate for such translational efforts.

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3-(4-Chlorophenyl)-2-cyanoacrylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.